Home > Products > Screening Compounds P24438 > 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine - 1354916-71-4

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine

Catalog Number: EVT-6479127
CAS Number: 1354916-71-4
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that combines a pyridazine ring with a piperazine moiety and a methylfuran substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both the furan and piperazine groups suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Source

The synthesis and characterization of this compound have been explored in various studies, particularly focusing on its derivatives and analogs. Research has shown that pyridazine derivatives exhibit a range of biological activities, including anti-inflammatory and analgesic properties, which may be relevant for the applications of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine.

Classification

This compound falls under the category of heterocyclic compounds, specifically pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. The addition of functional groups such as piperazine and furan enhances its chemical diversity and potential reactivity.

Synthesis Analysis

Methods

The synthesis of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine can be achieved through several methods, commonly involving the reaction between appropriate precursors under controlled conditions. A general synthetic route might include:

  1. Formation of the pyridazine core: This can be done via cyclization reactions involving hydrazines or hydrazones with suitable carbonyl compounds.
  2. Introduction of the piperazine group: This typically involves nucleophilic substitution reactions where piperazine is reacted with a halogenated pyridazine derivative.
  3. Incorporation of the methylfuran substituent: This could be achieved through electrophilic aromatic substitution or by using furan derivatives that can react under basic or acidic conditions to attach to the pyridazine.

Technical Details

The reactions often require specific conditions such as temperature control, solvent choice (e.g., acetic anhydride), and sometimes catalysts to facilitate the formation of desired products with high yields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine features:

  • A pyridazine ring: A six-membered ring containing two adjacent nitrogen atoms.
  • A piperazine moiety: A saturated six-membered ring containing two nitrogen atoms at opposite positions.
  • A 5-methylfuran substituent: An aromatic ring fused with a five-membered furan ring that contains a methyl group at the 5-position.

Data

The molecular formula can be represented as C13H16N4OC_{13}H_{16}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios. The molecular weight is approximately 244.30 g/mol.

Chemical Reactions Analysis

Reactions

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions typical for heterocycles:

  1. Electrophilic Aromatic Substitution: The furan or pyridazine rings can participate in electrophilic substitutions due to their electron-rich nature.
  2. Nucleophilic Substitution: The piperazine group can act as a nucleophile in reactions with electrophiles, potentially leading to further functionalization.
  3. Cyclization Reactions: Under certain conditions, this compound may serve as a precursor for more complex heterocyclic systems through cyclization processes.

Technical Details

The reactivity of this compound will depend on the substituents' electronic effects and steric hindrance, influencing reaction pathways and product distributions.

Mechanism of Action

Process

The mechanism by which 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine exerts its biological effects likely involves interaction with specific receptors or enzymes in biological systems. For example:

  1. Binding Affinity: The piperazine moiety may enhance binding to neurotransmitter receptors, such as serotonin receptors, influencing signaling pathways.
  2. Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or other pathways relevant to its pharmacological effects.

Data

Studies on similar compounds indicate that structural modifications significantly affect binding affinities and biological activities, suggesting that 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine could be optimized for improved efficacy.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine include:

  • Melting Point: Typically determined during synthesis; exact values may vary based on purity.
  • Solubility: Likely soluble in polar organic solvents due to the presence of nitrogen atoms.

Chemical Properties

Chemical properties include stability under various conditions (e.g., temperature, light) and reactivity towards common reagents used in organic synthesis.

Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to assess purity and confirm identity.

Applications

Scientific Uses

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine has potential applications in medicinal chemistry, particularly as:

  1. Pharmacological Agents: Investigated for anti-inflammatory, analgesic, or neuroactive properties based on structural analogs.
  2. Biological Probes: Used in studies to elucidate receptor interactions or enzyme mechanisms.
  3. Lead Compounds for Drug Development: Structural modifications can lead to new therapeutic agents targeting various diseases.

Given its structural complexity and potential biological activities, ongoing research is likely to uncover additional applications and optimize this compound for therapeutic use.

Introduction to Pyridazine-Based Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Structural Evolution of mAChR Antagonists: From Classical Amines to Heterocyclic Scaffolds

The development of muscarinic acetylcholine receptor (mAChR) antagonists has progressed significantly from early compounds featuring basic tertiary or quaternary amines (e.g., atropine and scopolamine) to modern heterocyclic scaffolds. Classical mAChR antagonists suffered from limited subtype selectivity due to high sequence homology among M1–M5 receptors, resulting in dose-limiting side effects like cognitive impairment [2] [7]. The discovery of orthosteric antagonists with heterocyclic cores, such as pyridazine, marked a pivotal shift. For example, VU0255035 (N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1,2,5]thiadiazole-4-sulfonamide) demonstrated >75-fold selectivity for M1 over other subtypes (M2–M5) despite its orthosteric binding mode, challenging previous assumptions that selectivity required allosteric modulation [2]. This selectivity arose from strategic incorporation of hydrogen-bond acceptors (e.g., pyridazine) and hydrophobic substituents (e.g., trifluoromethyl groups), which optimized interactions with non-conserved receptor subpockets [5] [7].

Table 1: Evolution of Key mAChR Antagonist Scaffolds

GenerationRepresentative CompoundsStructural FeaturesSelectivity Limitations
ClassicalAtropine, ScopolamineBasic amines, quaternary ammonium saltsMinimal subtype selectivity
Early HeterocyclicPirenzepine (M1-preferring)Tricyclic system, piperazine tailModerate (10-fold M1/M2)
Modern PyridazineVU0255035, VU6008887Pyridazine core, sulfonamide/piperazineUp to 75-fold for M1 [2] [5]

Role of Pyridazine Derivatives in GPCR-Targeted Drug Discovery

Pyridazine derivatives have emerged as privileged scaffolds in GPCR drug discovery due to their distinct physicochemical properties:

  • High Dipole Moment (~4.22 D): Exceeds pyridine (2.22 D) and pyrimidine (2.33 D), enhancing dipole-dipole interactions with receptor residues and improving binding affinity [4].
  • Balanced Lipophilicity: Pyridazine’s cLogP (−0.51) reduces nonspecific membrane binding compared to phenyl (cLogP 2.18), aiding CNS penetration [4] [5].
  • Dual Hydrogen-Bond Capacity: The adjacent nitrogen atoms act as strong acceptors (pKBHX = 1.65), facilitating interactions with Asp105 in mAChR orthosteric sites [4] [7].

In mAChR antagonists like 3-(5-methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine, the pyridazine core enables CNS penetration without classical basic amines. For instance, analogs such as 6-(piperidin-1-yl)pyridazines achieve brain:plasma ratios (Kp) of 2.1 and unbound fractions (Kp,uu) of 1.1 in rats, critical for targeting central receptors [5]. Additionally, pyridazine’s isosteric versatility allows bioisosteric replacement of phenyl or pyridine rings, as seen in M4 antagonists where pyridazine improved potency (IC50 = 90 nM) over pyridine counterparts (>10 μM) [5] [10].

Significance of 5-Methylfuran and Piperazine Moieties in Bioactive Compound Design

The pharmacophoric elements flanking the pyridazine core in 3-(5-methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine are critical for mAChR modulation:

  • 5-Methylfuran-2-yl Group:
  • Serves as a bioisostere for electron-rich aromatics like phenyl or thiophene, enhancing π-stacking in hydrophobic pockets [4] [10].
  • The methyl group at C5 fine-tunes lipophilicity (ΔcLogP ≈ +0.4 vs. furan), improving metabolic stability over unsubstituted heterocycles [8].
  • Furan’s low basicity (pKa < 0) prevents protonation at physiological pH, reducing off-target interactions at amine-binding sites [4].
  • Piperazin-1-yl Group:
  • Provides conformational flexibility and hydrogen-bond donor/acceptor pairs for engaging conserved receptor residues (e.g., Asn382 in M1) [5] [7].
  • Derivatives like 3-methyl-6-(piperazin-1-yl)pyridazine (CAS# 219635-87-7) demonstrate that N-substitution (e.g., sulfonylation) modulates potency and selectivity [8].
  • Piperazine’s pKa (~9.8) enhances solubility in protonated form, aiding pharmacokinetics without impeding blood-brain barrier transit [5].

Table 2: Key Structural Components and Their Roles in mAChR Antagonists

Structural MotifRole in mAChR AntagonismExample Impact
Pyridazine coreHydrogen-bond acceptor, dipole enhancement16-fold M4 selectivity over M3 [5]
5-MethylfuranHydrophobic cavity engagement, π-stackingImproved metabolic stability vs. phenyl [4] [8]
PiperazineSolubility enhancement, Asp/Asn interactionsKp,uu = 1.1 (CNS penetration) [5]

The synergistic integration of these moieties enables 3-(5-methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine to overcome historical challenges in mAChR antagonist design, such as achieving subtype selectivity without cognitive side effects [2] [7].

Properties

CAS Number

1354916-71-4

Product Name

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine

IUPAC Name

3-(5-methylfuran-2-yl)-6-piperazin-1-ylpyridazine

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C13H16N4O/c1-10-2-4-12(18-10)11-3-5-13(16-15-11)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3

InChI Key

CECAGRRJMXRYFT-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NN=C(C=C2)N3CCNCC3

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(C=C2)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.